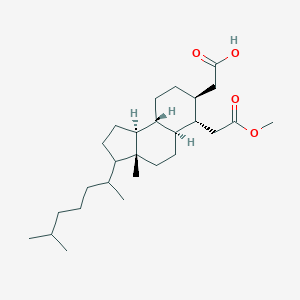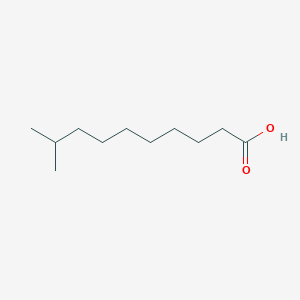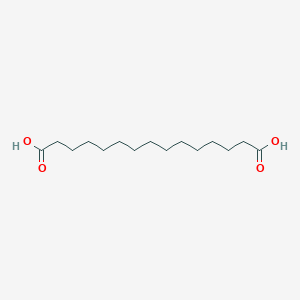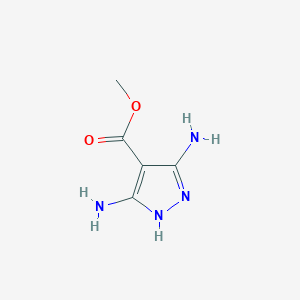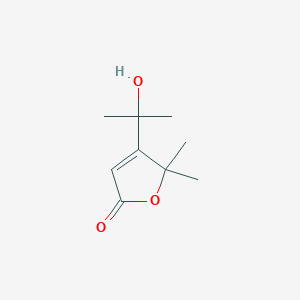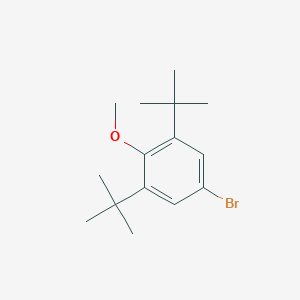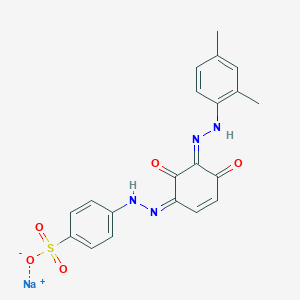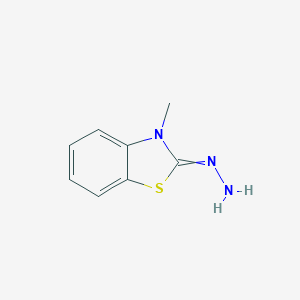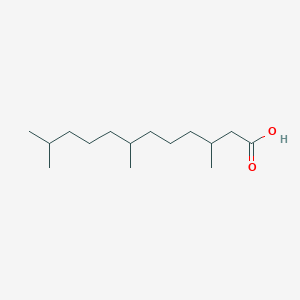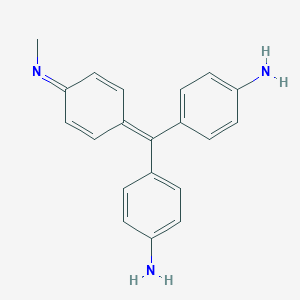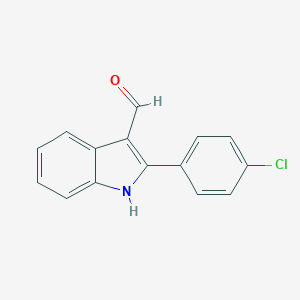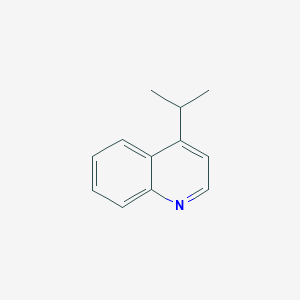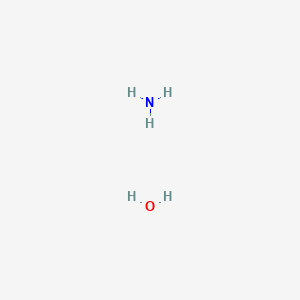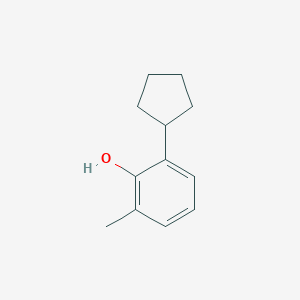
6-Cyclopentyl-o-cresol
Descripción general
Descripción
6-Cyclopentyl-o-cresol (CPC) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a cyclopentyl derivative of o-cresol, which is a widely used disinfectant and preservative. CPC has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in various applications.
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-o-cresol is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of bacterial growth. 6-Cyclopentyl-o-cresol has also been found to exhibit antiviral activity, although the exact mechanism of action is not well understood.
Efectos Bioquímicos Y Fisiológicos
6-Cyclopentyl-o-cresol has been found to exhibit potent antimicrobial properties against a wide range of bacteria and viruses. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Cyclopentyl-o-cresol in lab experiments is its potent antimicrobial properties, which make it a useful tool for studying bacterial and viral infections. However, 6-Cyclopentyl-o-cresol can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6-Cyclopentyl-o-cresol. One area of interest is the development of 6-Cyclopentyl-o-cresol-based disinfectants and preservatives for use in various applications. Another area of interest is the development of 6-Cyclopentyl-o-cresol-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 6-Cyclopentyl-o-cresol and its potential side effects.
Aplicaciones Científicas De Investigación
6-Cyclopentyl-o-cresol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in disinfectants, preservatives, and other antimicrobial agents. 6-Cyclopentyl-o-cresol has also been studied for its potential use in the treatment of various diseases, including cancer and viral infections.
Propiedades
Número CAS |
1596-19-6 |
|---|---|
Nombre del producto |
6-Cyclopentyl-o-cresol |
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-methylphenol |
InChI |
InChI=1S/C12H16O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10,13H,2-3,6-7H2,1H3 |
Clave InChI |
DYQPZDLXQPYGSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2CCCC2)O |
SMILES canónico |
CC1=C(C(=CC=C1)C2CCCC2)O |
Otros números CAS |
1596-19-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

